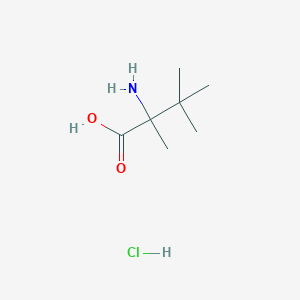
2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or precursors, including the specific reactions involved, the conditions under which these reactions occur, and the yield of the final product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of its atoms and the types and lengths of its bonds. Techniques used for this purpose can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, reactivity, and stability).Wissenschaftliche Forschungsanwendungen
-
Antitumor and Tyrosine Kinase Receptor Inhibition
-
Cytotoxic Activity
- Field : Oncology and Pharmacology
- Application : Derivatives of the compound, such as 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile and 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, have been studied for their cytotoxic activities .
- Method : These compounds were synthesized and their cytotoxic activities were evaluated against different human cancer cell lines .
- Results : The tested molecules revealed promising cytotoxic activities against the cancer cell lines .
-
Crystal Structure Analysis
-
Molecular Docking and DFT Studies
- Field : Computational Chemistry
- Application : A derivative of the compound, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been synthesized and its cytotoxic activity was evaluated. Additionally, theoretical calculations (DFT) were carried out .
- Method : The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
- Results : The tested molecule revealed promising cytotoxic activities against three different human cancer cell lines: MDA-MB-231, A549, and MIA PaCa-2 .
- Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, which may include compounds similar to “2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile”, are of wide interest because of their diverse biological and clinical applications .
- Results : The outcomes of these studies are not specified in the search results .
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and environmental impact. It may also include precautions that need to be taken when handling the compound and procedures for its safe disposal.
Zukünftige Richtungen
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and ways in which its synthesis or use could be improved.
Please note that this is a general outline and the specific details would depend on the particular compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
2-amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-6-1-2-10(13)7(3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUYPUFMYQJTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=C2C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)



![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)


